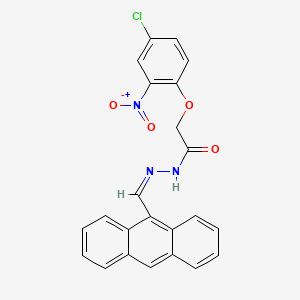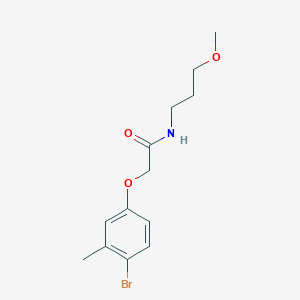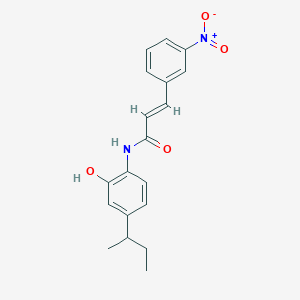
N'-(9-anthrylmethylene)-2-(4-chloro-2-nitrophenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(9-anthrylmethylene)-2-(4-chloro-2-nitrophenoxy)acetohydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as ANTA and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of ANTA is not fully understood. However, it has been suggested that ANTA induces apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. ANTA has also been found to interact with metal ions, which can lead to changes in its fluorescence properties.
Biochemical and Physiological Effects:
ANTA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. ANTA has also been found to interact with metal ions, which can lead to changes in its fluorescence properties. Additionally, ANTA has been used in the development of new materials, such as polymers and liquid crystals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANTA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have anti-cancer properties. Additionally, ANTA can be used as a fluorescent probe for detecting metal ions. However, there are also limitations to using ANTA in lab experiments. Its mechanism of action is not fully understood, and it may have potential toxic effects.
Direcciones Futuras
There are several future directions for the study of ANTA. One area of research is the development of new materials using ANTA, such as polymers and liquid crystals. Additionally, further studies are needed to fully understand the mechanism of action of ANTA and its potential applications in cancer treatment. ANTA can also be further studied for its use as a fluorescent probe for detecting metal ions. Overall, the study of ANTA has the potential to lead to new discoveries and advancements in various scientific fields.
Métodos De Síntesis
The synthesis of ANTA involves the reaction between 9-anthraldehyde and 2-(4-chloro-2-nitrophenoxy)acetic acid hydrazide. The reaction is catalyzed by acetic acid in ethanol, and the resulting product is ANTA. The yield of ANTA can be improved by modifying the reaction conditions.
Aplicaciones Científicas De Investigación
ANTA has been studied for its potential applications in various scientific fields. It has been found to have anti-cancer properties and can induce apoptosis in cancer cells. ANTA has also been studied for its use as a fluorescent probe for detecting metal ions. Additionally, ANTA has been used in the development of new materials, such as polymers and liquid crystals.
Propiedades
IUPAC Name |
N-[(Z)-anthracen-9-ylmethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4/c24-17-9-10-22(21(12-17)27(29)30)31-14-23(28)26-25-13-20-18-7-3-1-5-15(18)11-16-6-2-4-8-19(16)20/h1-13H,14H2,(H,26,28)/b25-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHGGQLWVKAJOW-MXAYSNPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)COC4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N\NC(=O)COC4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(2,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5907586.png)
![N-[1-(3-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5907596.png)
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B5907608.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-phenylbenzenesulfonamide](/img/structure/B5907612.png)
![3-{[(1-phenylethyl)amino]methylene}-2,5-pyrrolidinedione](/img/structure/B5907626.png)

![3-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5907638.png)

![[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5907642.png)

![N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5907656.png)
![2-(2-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5907665.png)

